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molecular formula C10H7BrO B1269897 8-Bromonaphthalen-2-ol CAS No. 7385-87-7

8-Bromonaphthalen-2-ol

Cat. No. B1269897
M. Wt: 223.07 g/mol
InChI Key: PJRXIIFRDDJZSP-UHFFFAOYSA-N
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Patent
US05821245

Procedure details

In two side by side reactions, 8-bromo-2-tetralone (7.0 g, 31.25 mmol) and N-bromosuccinimide (5.84 g, 32.8 mmol) were combined in carbon tetrachloride and refluxed 45 min. The reactions were cooled, filtered through diatomaceous earth (Celite™), and combined for workup. The organic solution was washed with saturated aqueous sodium bicarbonate and brine followed by drying through phase separating filter paper (1PS) and concentrated to give 14.44 g (104% crude) of 8-bromo-2-naphthol as a brown solid which was suitable for further reaction. A sample dissolved in methylene chloride and treated with activated carbon, concentrated, and triturated with hexane had: mp 96°-100° C.; 1HNMR (250 MHz, CDCl3) δ 7.79-7.73 (m, 3H), 7.56 (d, J=4.5 Hz, 1H), 7.22-7.14 (m, 3H). HRMS m/e calculated for C10H7BrO: 221.9680. Observed m/e: 221.9664.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
104%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=[O:12])[CH2:8][CH2:7]2.BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC=C2CCC(CC12)=O
Step Two
Name
Quantity
5.84 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactions were cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite™)
WASH
Type
WASH
Details
The organic solution was washed with saturated aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
by drying through phase
CUSTOM
Type
CUSTOM
Details
separating
FILTRATION
Type
FILTRATION
Details
filter paper (1PS)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC(=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.44 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 207.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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